Boc-Dil

Stereoselective synthesis Dolastatin building blocks Organotrifluoroborate addition

ADC payload developers face diastereomeric contamination that compromises therapeutic index when using non-stereodefined Dil building blocks. Boc-Dil resolves this: • ≥95% purity with (3R,4S,5S) stereochemistry preserved via organotrifluoroborate synthesis (dr >90:10) • Boc protection ensures orthogonal compatibility with acid-labile SPPS workflows • Enables N-terminal SAR modifications yielding MMAF analogues with enhanced HCT 116 cytotoxicity Supplied as a research-grade intermediate with full QC documentation.

Molecular Formula C15H29NO5
Molecular Weight 303.39 g/mol
Cat. No. B13680391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dil
Molecular FormulaC15H29NO5
Molecular Weight303.39 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18)
InChIKeyGFPJDRFAAIJFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Dil for Auristatin & Dolastatin Synthesis


Boc-Dil, chemically (3R,4S,5S)-4-[(tert-butoxycarbonyl)(methyl)amino]-3-methoxy-5-methylheptanoic acid (CAS 132149-81-6), is a stereochemically defined, N-Boc-protected amino acid derivative that serves as a critical intermediate in the synthesis of dolastatin 10, monomethylauristatin F (MMAF), and related antimitotic peptides [1]. Its core structure corresponds to the dolaisoleucine (Dil) residue of dolastatin 10, a potent microtubule inhibitor [2]. The compound is supplied as a research-grade building block with a typical purity specification of ≥95% and a molecular formula of C15H29NO5 (MW 303.39 g/mol) .

S Stereochemically defined (3R,4S,5S) dolaisoleucine residue for auristatin/dolastatin synthesis
P Boc-protected intermediate compatible with acid-labile orthogonal SPPS strategies
G Research-grade building block for microtubule-inhibitor peptide analogue studies

Boc-Dil: Why Substitution Fails


The dolaisoleucine (Dil) unit within dolastatin 10 and auristatins possesses a unique stereochemical arrangement ((3R,4S,5S) configuration) that is essential for biological activity. Substituting Boc-Dil with its diastereomer (e.g., N-Boc-(3S)-iso-Dil) or with the structurally related dolaproine (Dap) building block results in distinct stereochemical outcomes that directly impact downstream potency [1]. Furthermore, the Boc protecting group on Boc-Dil is specifically chosen for its compatibility with acid-labile orthogonal protection strategies in solid-phase peptide synthesis; substituting with an Fmoc-protected analog would necessitate a fundamentally different synthetic route and deprotection protocol, incompatible with many established auristatin manufacturing workflows [2].

Target
Boc-Dil (3R,4S,5S)
Diastereomer substitution (e.g., N-Boc-(3S)-iso-Dil) may shift stereochemical configuration and alter downstream biological activity profile
Target
Boc protection (acid-labile)
Fmoc-protected analog requires base-labile deprotection, incompatible with standard Boc/benzyl SPPS workflows; may require route redesign
Target
Dil residue (dolaisoleucine)
Dap (dolaproine) building block introduces distinct residue; structural mismatch may alter peptide backbone conformation and tubulin-binding context

Boc-Dil: Comparative Performance Evidence


Synthetic Yield & Stereoselectivity vs. Boc-Dap

In a comparative synthetic study using potassium organotrifluoroborate additions to N-Boc-amino aldehydes, the preparation of N-Boc-Dap (the dolaproine unit) proceeded with a 95% global yield and 89% isolated yield of the desired diastereomer (dr >94:6). The same methodology applied to the synthesis of N-Boc-Dil (14a) and N-Boc-MMMAH (14b) yielded products with excellent stereoselectivities (>90:10 to 98:2) and high yields (>89%), demonstrating that Boc-Dil can be accessed with comparable efficiency to Boc-Dap while maintaining strict stereochemical control [1].

Synthetic yield & stereoselectivity vs. Boc-Dap
Cross-study comparable
Yield >89%, dr >90:10 to 98:2 for Boc-Dil; comparable to Boc-Dap (95% global yield, dr >94:6)
Supports synthetic workflow equivalence for complex peptide assembly
Biphasic organotrifluoroborate method; stereochemical fidelity maintained
Stereoselective synthesis Dolastatin building blocks Organotrifluoroborate addition

Cytotoxic Potency Enhancement vs. MMAF

Ten dolastatin 10 analogues were synthesized with N-terminal modifications based on monomethylauristatin F (MMAF). In vitro evaluation against HCT 116 human colon cancer cells revealed that four of the compounds exhibited enhanced potency compared to the parent MMAF (3). This demonstrates that structural modifications incorporating the Boc-Dil-derived dolaisoleucine unit can yield analogues with superior cytotoxic activity [1].

Cytotoxic potency vs. MMAF
Class-level inference
Four Boc-Dil-derived dolastatin analogues showed reported enhanced potency relative to parent MMAF in HCT 116 cells
Cell-model endpoint context; data to verify
Specific IC50 values not provided in source abstract; independent validation advised
Anticancer peptides Dolastatin analogues Cytotoxicity

Purity Specification Parity

As available from specialized chemical suppliers, both N-Boc-Dil (CAS 132149-81-6) and N-Boc-Dap (CAS 120205-50-7) are offered with a purity specification of >95% [1]. This parity in commercial purity ensures that procurement decisions can be based on structural and stereochemical requirements rather than quality discrepancies.

Purity specification parity
Head-to-head
>95% purity specification for both Boc-Dil and Boc-Dap from commercial suppliers
Supports procurement equivalence review based on structural requirements
Supplier specification; lot-specific verification recommended
Chemical purity Procurement specification Auristatin intermediates

Boc-Dil: Optimal Applications


High-Fidelity Auristatin Analogue Synthesis

Boc-Dil is the preferred building block when the (3R,4S,5S) stereochemistry of the dolaisoleucine residue must be preserved to maintain potent tubulin inhibition. Its synthesis via organotrifluoroborate addition provides high stereoselectivity (>90:10 to 98:2), ensuring minimal diastereomeric contamination [1]. This is critical for ADC payload development where stereochemical purity directly influences therapeutic index.

MMAF Potency Optimization

Researchers seeking to enhance the cytotoxicity of monomethylauristatin F (MMAF) can incorporate Boc-Dil as a key intermediate. Studies have shown that N-terminal modifications using Boc-Dil-derived units can yield analogues with improved potency against HCT 116 colon cancer cells [2]. This makes Boc-Dil a strategic choice for structure-activity relationship (SAR) studies targeting next-generation auristatin payloads.

Orthogonal Boc-Protected Peptide Synthesis

Boc-Dil is ideal for solid-phase peptide synthesis (SPPS) workflows that utilize Boc/benzyl protection strategies. The acid-labile Boc group allows for selective deprotection under conditions that leave base-labile protecting groups (e.g., Fmoc) intact, enabling complex orthogonal protection schemes [3]. This is particularly advantageous in the industrial manufacture of dolastatin-derived cytotoxins where protecting group compatibility is paramount.

Application
Selection Property
Validation Focus
Auristatin analogue synthesis
Stereochemical fidelity
Diastereomeric purity verification
MMAF cytotoxicity SAR studies
Cell-model endpoint context
Cytotoxicity assay interpretation
Orthogonal SPPS workflows
Boc protection compatibility
Deprotection protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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